molecular formula C22H26N2O5 B3480708 N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide

Cat. No.: B3480708
M. Wt: 398.5 g/mol
InChI Key: FCHXBLRWBSVJJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide, also known as JNJ-42165279, is a novel compound that has gained attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of drugs known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 2 (mGluR2), which has been identified as a potential target for the treatment of various neuropsychiatric disorders.

Mechanism of Action

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide acts as a PAM of mGluR2, which means that it enhances the activity of this receptor by binding to a site on the receptor that is distinct from the glutamate binding site. This binding leads to a conformational change in the receptor, which enhances its ability to inhibit the release of neurotransmitters, such as dopamine, in response to glutamate stimulation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include a reduction in the release of dopamine and other neurotransmitters in response to glutamate stimulation, as well as an increase in the activity of GABAergic neurons in the brain. These effects are thought to underlie the potential therapeutic benefits of this compound in neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide is its specificity for mGluR2, which means that it has minimal off-target effects. This makes it a valuable tool for studying the role of mGluR2 in neuropsychiatric disorders. However, one limitation of this compound is its relatively short half-life, which necessitates frequent dosing in preclinical studies.

Future Directions

There are several potential future directions for the study of N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide. One area of interest is the development of more potent and selective PAMs of mGluR2, which could lead to improved therapeutic efficacy and reduced side effects. Another area of interest is the investigation of the potential role of mGluR2 in other neuropsychiatric disorders, such as bipolar disorder and post-traumatic stress disorder. Finally, the development of this compound as a therapeutic agent for neuropsychiatric disorders in humans is an important future direction, which will require extensive clinical testing to determine its safety and efficacy.

Scientific Research Applications

N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-4-nitrobenzamide has been extensively studied for its potential therapeutic benefits in various neuropsychiatric disorders, including schizophrenia, depression, anxiety, and addiction. Several preclinical studies have demonstrated that this compound can enhance the activity of mGluR2, which plays a key role in regulating glutamate neurotransmission in the brain. This, in turn, can lead to a reduction in the release of dopamine and other neurotransmitters that are implicated in the pathophysiology of these disorders.

Properties

IUPAC Name

N-[[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-28-19-11-8-17(14-20(19)29-2)22(12-4-3-5-13-22)15-23-21(25)16-6-9-18(10-7-16)24(26)27/h6-11,14H,3-5,12-13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHXBLRWBSVJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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